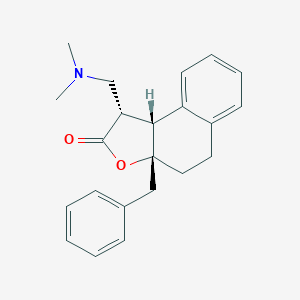
3-Bdamtnf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bdamtnf is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzodiazepines and has been found to have a unique mechanism of action that sets it apart from other benzodiazepines. In
Applications De Recherche Scientifique
3-Bdamtnf has been found to have potential applications in various fields of scientific research. It has been studied for its anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of sleep disorders, depression, and anxiety disorders.
Mécanisme D'action
The mechanism of action of 3-Bdamtnf is unique compared to other benzodiazepines. It acts as a positive allosteric modulator of GABA-A receptors, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Bdamtnf have been studied extensively. It has been found to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects. It has also been found to reduce the frequency and duration of seizures in animal models, indicating its potential anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bdamtnf for lab experiments is its unique mechanism of action, which sets it apart from other benzodiazepines. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 3-Bdamtnf is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-Bdamtnf. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-Bdamtnf and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Bdamtnf is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its potential applications and to explore new directions for its use.
Méthodes De Synthèse
The synthesis of 3-Bdamtnf involves a multistep process that starts with the reaction of 2-amino-5-bromo-1,3-benzodioxole with ethyl 2-bromoacetate. This reaction yields a key intermediate, which is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 3-Bdamtnf.
Propriétés
Numéro CAS |
126348-55-8 |
|---|---|
Nom du produit |
3-Bdamtnf |
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1 |
Clé InChI |
UOJPFYJGVXXLTP-RZUBCFFCSA-N |
SMILES isomérique |
CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
SMILES canonique |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
Synonymes |
3-BDAMTNF 3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



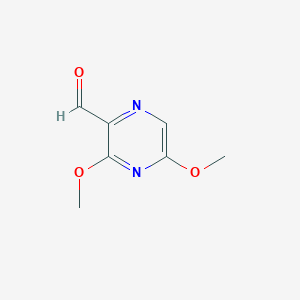
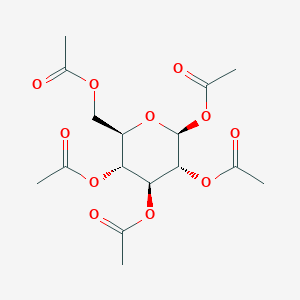
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
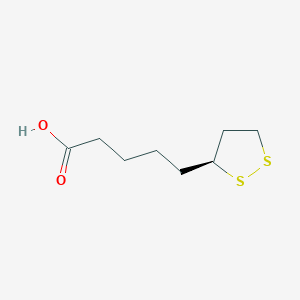
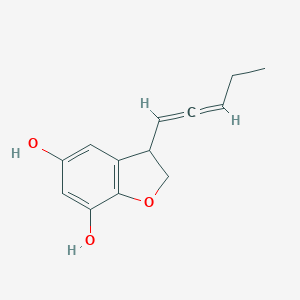
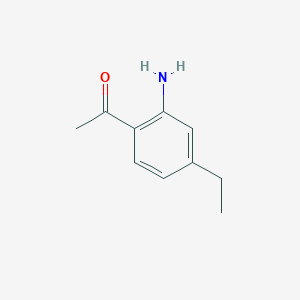
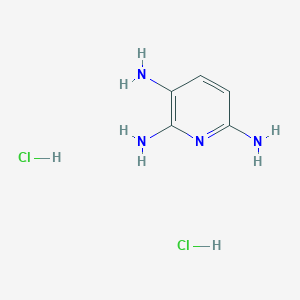
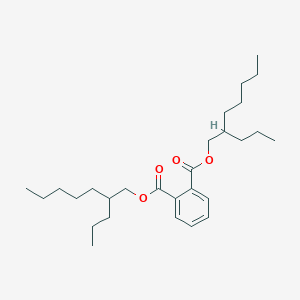
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
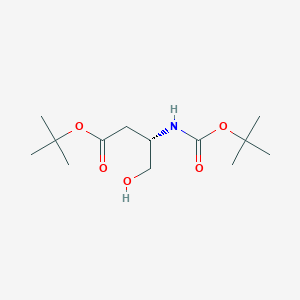
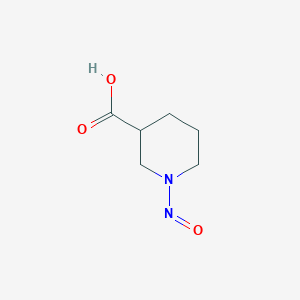

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
